(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone
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Overview
Description
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone
is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is used as a reactant in the synthesis, biochemical, and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines as new selective A3 adenosine receptor antagonists .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine . The use of ultrasonic irradiation method effectively shortens the reaction time and increases the yield compared to the conventional method .Scientific Research Applications
Anxiolytic-Like Effects and Mechanism of Action
The compound demonstrates potential anxiolytic effects. Studies on new arylpiperazine derivatives highlight their impact on the GABAergic and 5‐HT (serotonin) systems, suggesting their role in treating anxiety disorders. These compounds, through interaction with 5-HT1A receptors and indirect involvement of the GABAergic system, present a promising avenue for psychopharmacological interventions. Their anxiolytic and antioxidant activities were confirmed through behavioral and biochemical studies, indicating their significance in developing new therapeutics with fewer side effects and higher efficacy (Kędzierska et al., 2019).
Receptor Occupancy and Drug Development
The compound's affinity for 5-HT1A receptors, a critical target in the pathophysiology and treatment of anxiety and depression, makes it a potential candidate for novel drug development. The human brain in vivo occupancy by selective, silent 5-HT1A antagonists like DU 125530, with applications in treating anxiety and mood disorders, has been studied, and it shows a dose-dependent occupancy, indicating its potential in clinical settings (Rabiner et al., 2002).
Metabolism and Disposition in Human Subjects
The metabolism and disposition of similar compounds, such as BMS-690514, have been extensively studied in humans. These studies provide critical insights into the absorption, metabolic pathways, and excretion of drug-related materials, paving the way for understanding the pharmacokinetics and pharmacodynamics of related compounds (Christopher et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN7O/c23-18-8-4-7-17(13-18)22(31)29-11-9-28(10-12-29)20-19-21(25-15-24-20)30(27-26-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCOFIQGUPCICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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